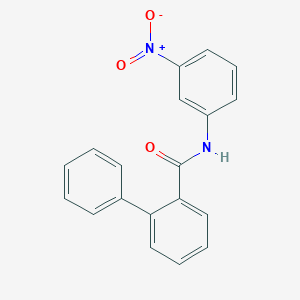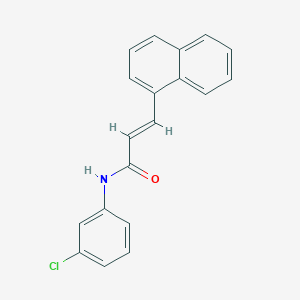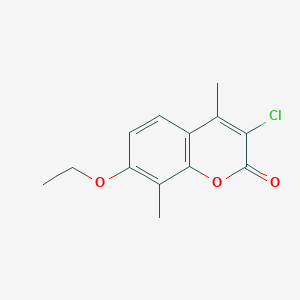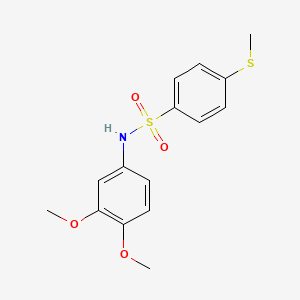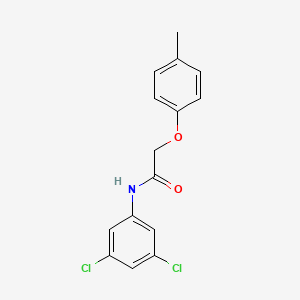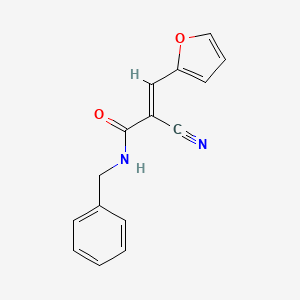![molecular formula C13H12BrNO2 B5785402 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)
2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide, also known as BINA, is a chemical compound that belongs to the class of naphthalene derivatives. BINA has been widely studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
The mechanism of action of 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including acetylcholine, dopamine, and glutamate. This compound has been shown to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase, which increases the availability of acetylcholine in the brain. This compound has also been shown to modulate dopamine receptor signaling, which may contribute to its neuroprotective effects in Parkinson's disease. Additionally, this compound has been shown to modulate glutamate receptor signaling, which may contribute to its cognitive-enhancing effects in Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta plaque formation and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In schizophrenia, this compound has been shown to improve cognitive function and reduce the symptoms of psychosis. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations can be overcome by using appropriate solvents and optimizing the dose and duration of treatment.
Orientations Futures
There are several future directions for the study of 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and develop more potent and selective analogs. Additionally, this compound could be tested in clinical trials for its potential therapeutic applications in various diseases. Finally, this compound could be used as a tool compound to study the role of neurotransmitter systems in various diseases.
Méthodes De Synthèse
The synthesis of 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide involves the reaction of 6-bromo-2-naphthol with N-methylacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Applications De Recherche Scientifique
2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta plaque formation in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce the symptoms of psychosis in animal models.
Propriétés
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15-13(16)8-17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMDWMYXOOQWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

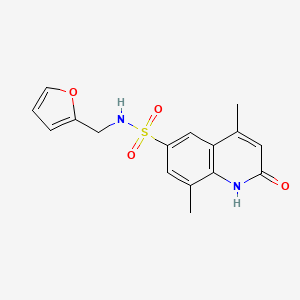
![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)



![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
